methyl 3-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate
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Description
Chromanone or Chroman-4-one is a significant and interesting heterobicyclic compound that acts as a building block in medicinal chemistry for the isolation, designing, and synthesis of novel lead compounds . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom .
Synthesis Analysis
Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . Thiophene-based analogs have been synthesized by heterocyclization of various substrates .Molecular Structure Analysis
Structurally, the absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities . Thiophene is a fusion of a benzene nucleus with a dihydropyran .Chemical Reactions Analysis
The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 3-[(4-hydroxy-2,3-dihydrochromen-4-yl)methylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6S2/c1-22-15(18)14-13(6-9-24-14)25(20,21)17-10-16(19)7-8-23-12-5-3-2-4-11(12)16/h2-6,9,17,19H,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOZLLWONXQQMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2(CCOC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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